molecular formula C20H19N5O2 B2895641 N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207002-40-1

N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2895641
CAS No.: 1207002-40-1
M. Wt: 361.405
InChI Key: RXHLXUGUAVMUPT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, PCAF, by binding to its active site . This interaction can potentially modulate the enzymatic activity of PCAF, leading to changes in gene expression patterns . The exact nature of these changes would depend on the specific genes regulated by PCAF that are affected by this interaction.

Biochemical Pathways

The compound’s interaction with PCAF can affect various biochemical pathways regulated by this enzyme. PCAF is known to acetylate histones, which can lead to changes in chromatin structure and subsequently alter gene expression . Therefore, the compound’s action could potentially impact a wide range of cellular processes regulated by these genes.

Pharmacokinetics

Additionally, the presence of certain groups, such as the trifluoromethyl group, can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific genes affected by its interaction with PCAF. Given PCAF’s role in various cellular processes, the compound could potentially have wide-ranging effects, including impacts on cell cycle progression, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for the same target or by modulating the target’s activity .

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent activity against certain cancer cell lines .

Biological Activity

N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines and features a unique structure that contributes to its biological activity. The IUPAC name is this compound. Its molecular formula is C22H24N6O2C_{22}H_{24}N_6O_2 with a molecular weight of approximately 416.5 g/mol.

PropertyValue
Molecular FormulaC22H24N6O2C_{22}H_{24}N_6O_2
Molecular Weight416.5 g/mol
CAS Number1251691-09-4

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit a broad spectrum of antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

In a study evaluating the antibacterial properties of synthesized quinazoline derivatives:

  • Compounds demonstrated significant inhibition against Klebsiella pneumoniae and Staphylococcus aureus.
  • The agar well diffusion method revealed that some derivatives possess higher activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been investigated through various assays. For instance, a study highlighted that certain quinazoline derivatives significantly inhibited paw edema in animal models . This suggests that this compound may also exhibit similar anti-inflammatory effects.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazoloquinazoline core interacts with enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound may bind to receptors that modulate pain and inflammation responses.

These interactions lead to the modulation of pro-inflammatory cytokines and mediators in biological systems .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives similar to this compound:

  • Synthesis and Antibacterial Testing : A study synthesized multiple quinazoline derivatives and tested their antibacterial properties against clinical isolates. The results indicated that some compounds exhibited potent activity against resistant strains .
  • Inflammation Model : Another research utilized carrageenan-induced paw edema models to assess anti-inflammatory effects. Results showed significant reduction in edema with certain derivatives indicating promising therapeutic potential .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-7-13(2)9-15(8-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-16(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHLXUGUAVMUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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